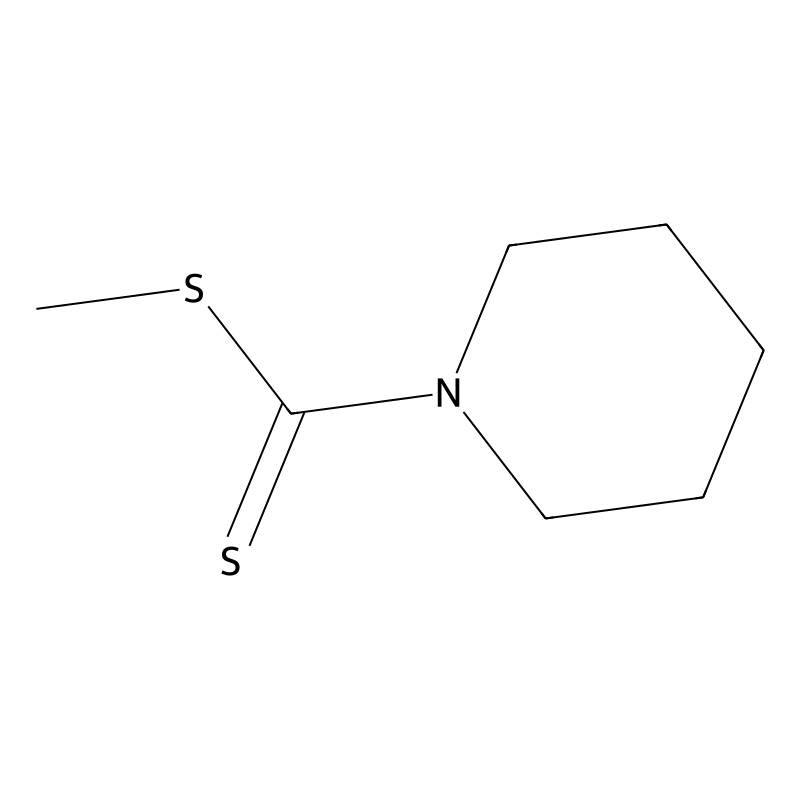

Methyl piperidine-1-carbodithioate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Crystallography

Methods of Application: The compound was created and its crystal structure was studied using X-ray diffraction. The 2H-chromene ring system in the compound was found to be nearly planar, and the piperidine ring adopted a chair conformation .

Results or Outcomes: The study found that the 2H-chromene ring makes dihedral angles with the mean planes of the piperidine ring and the carbodithioate group . The crystal structure also features C—H and – interactions .

Pharmaceuticals

Application Summary: Piperidine derivatives, including “Methyl piperidine-1-carbodithioate”, play a significant role in the pharmaceutical industry. They are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Methods of Application: Piperidine-containing compounds are important synthetic medicinal blocks for drug construction. The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Results or Outcomes: More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . This indicates the significant interest and ongoing research in this field.

Methyl piperidine-1-carbodithioate is an organic compound characterized by the chemical formula . It features a piperidine ring, which is a six-membered saturated nitrogen-containing ring, along with a carbodithioate functional group. The compound is notable for its potential applications in various fields, including medicinal chemistry and materials science.

- Nucleophilic Substitution Reactions: The sulfur atoms in the carbodithioate group can act as nucleophiles, allowing for substitutions with electrophiles.

- Formation of Metal Complexes: This compound can coordinate with transition metals, forming complexes that have potential applications in catalysis and material synthesis .

- Reactions with Electrophiles: The compound can react with various electrophiles to form new dithiocarbamate derivatives, which are often explored for their biological activities .

Methyl piperidine-1-carbodithioate exhibits various biological activities, making it of interest in pharmacological research. Studies have shown that derivatives of this compound possess:

- Antimicrobial Properties: Compounds derived from methyl piperidine-1-carbodithioate have demonstrated effectiveness against a range of bacterial strains.

- Antitumor Activity: Research indicates that certain derivatives can inhibit tumor growth, suggesting potential applications in cancer therapy .

- DNA Binding and Cleavage: Some studies highlight its ability to interact with DNA, which may lead to novel therapeutic strategies targeting genetic material .

The synthesis of methyl piperidine-1-carbodithioate typically involves a straightforward reaction between piperidine and carbon disulfide. Common methods include:

- One-Pot Synthesis: This method combines piperidine and carbon disulfide in the presence of an appropriate solvent and catalyst to yield methyl piperidine-1-carbodithioate directly.

- Multistep Synthesis: Involves initial formation of a piperidinium salt followed by treatment with carbon disulfide .

These methods allow for the efficient production of the compound, which can be further modified to create derivatives with enhanced properties.

Methyl piperidine-1-carbodithioate finds applications across several domains:

- Medicinal Chemistry: It serves as a building block for synthesizing bioactive compounds, particularly in developing new antimicrobial and anticancer agents.

- Agricultural Chemistry: The compound may be utilized in formulating pesticides or herbicides due to its biological activity against pests.

- Material Science: Its ability to form metal complexes makes it useful in creating novel materials with specific electronic or optical properties .

Interaction studies involving methyl piperidine-1-carbodithioate focus on its reactivity and binding properties. Key findings include:

- Metal Ion Coordination: The compound forms stable complexes with various metal ions, enhancing its utility in catalysis and materials development.

- Biological Interactions: Studies have shown that it interacts with biological macromolecules like proteins and nucleic acids, influencing their structure and function .

These interactions are crucial for understanding the compound's potential therapeutic effects and mechanisms of action.

Methyl piperidine-1-carbodithioate shares structural similarities with other dithiocarbamate compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Methyl piperidine-1-carbodithioate | Contains a piperidine ring; carbodithioate group | Exhibits significant biological activity |

| Ethyl dithiocarbamate | Simple dithiocarbamate without nitrogen ring | Less complex; primarily used as a pesticide |

| Phenyl dithiocarbamate | Aromatic ring structure | More stable; used in industrial applications |

| N,N-Dimethyl dithiocarbamate | Two methyl groups on nitrogen | Enhanced solubility; used in pharmaceuticals |

Methyl piperidine-1-carbodithioate stands out due to its unique combination of a nitrogen-containing ring and carbodithioate functional group, leading to distinct reactivity and biological properties.

Methyl piperidine-1-carbodithioate is systematically named as methyl 1-piperidinecarbodithioate, derived from the parent compound piperidine-1-carbodithioic acid via methylation at the sulfur atom. The molecular formula, C₇H₁₃NS₂, reflects its composition of seven carbon atoms, thirteen hydrogen atoms, one nitrogen atom, and two sulfur atoms. This structure comprises a six-membered piperidine ring (a saturated heterocycle with one nitrogen atom) linked to a dithiocarbamate group (S=C(S−)-OCH₃). The IUPAC nomenclature adheres to standard conventions for thiocarbamate derivatives, where the substituents on the nitrogen and sulfur atoms dictate the numbering.

Table 1: Structural Components of Methyl Piperidine-1-Carbodithioate

| Component | Description |

|---|---|

| Piperidine ring | Six-membered saturated heterocycle with one nitrogen atom |

| Dithiocarbamate | S=C(S−) group with methyl ester (OCH₃) substitution |

| Functional groups | Thiolate (-S−), thiocarbonyl (C=S), and ester (OCH₃) |

Molecular Structure Elucidation via X-ray Crystallography

While direct X-ray crystallography data for methyl piperidine-1-carbodithioate is not explicitly reported in the provided sources, structural insights can be inferred from analogous compounds. For example, crystallographic studies of (7-methyl-2-oxo-2H-chromen-4-yl)methyl piperidine-1-carbodithioate reveal key features applicable to the parent compound:

- Piperidine Ring Conformation: The piperidine ring adopts a chair conformation, as observed in related dithiocarbamates.

- Dithiocarbamate Geometry: The S=C(S−) group is planar, with bond angles and lengths consistent with thiocarbamate chemistry (C=S: ~1.65 Å; C–S: ~1.75 Å).

- Intermolecular Interactions: Hydrogen bonding (e.g., C–H⋯O) and π–π stacking interactions stabilize crystal packing, though these may vary in the methyl ester derivative.

Table 2: Structural Parameters from Analogous Dithiocarbamates

Spectroscopic Characterization (IR, NMR, UV-Vis)

Infrared (IR) Spectroscopy

Key IR absorption bands for methyl piperidine-1-carbodithioate include:

- C–S Stretching: ~655 cm⁻¹ (symmetric/asymmetric vibrations).

- C=S Stretching: ~1243 cm⁻¹ (thiocarbonyl group).

- C–O Stretching: ~1006–1161 cm⁻¹ (methyl ester).

These signals align with dithiocarbamate functional groups, though exact wavenumbers may shift slightly depending on the compound’s environment.

Table 3: IR Absorption Bands for Dithiocarbamate Groups

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR data for related compounds provide a framework for interpreting methyl piperidine-1-carbodithioate:

- Piperidine Ring Protons: Broad multiplets at δ 1.65–1.80 ppm (CH₂ groups).

- Methine Protons: Singlet at δ 3.15–3.20 ppm (methyl ester, OCH₃).

- Methylene Adjacent to Sulfur: Doublet at δ 4.70 ppm (CH₂-S).

The absence of a phenolic proton (δ 9.9 ppm) in the methyl ester distinguishes it from hydroxylated analogs.

Table 4: ¹H NMR Signals for Analogous Dithiocarbamates

| Proton Environment | δ (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| Piperidine CH₂ | 1.65–1.80 | Multiplet | Axial/equatorial protons |

| Methyl ester (OCH₃) | 3.15–3.20 | Singlet | OCH₃ group |

| CH₂ adjacent to sulfur | 4.70 | Doublet | S–CH₂–N linkage |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis data for methyl piperidine-1-carbodithioate is not explicitly reported, but related dithiocarbamates exhibit absorption bands in the 250–375 nm range, attributed to π→π* transitions in the sulfur-containing groups. Phenolic or aromatic substituents (e.g., coumarin) in derivatives shift absorption maxima to higher wavelengths (e.g., 375 nm).

Thermal Stability and Decomposition Profiles

Methyl piperidine-1-carbodithioate’s thermal stability is inferred from decomposition pathways of related dithiocarbamates:

- Thermal Decomposition: Under elevated temperatures, it may decompose into carbon disulfide (CS₂) and methyl mercaptan (CH₃SH), as observed in sodium piperidine-1-carbodithioate analogs.

- Acidic Conditions: Protonation of the thiolate group could yield piperidine-1-dithiocarboxylic acid and methyl alcohol.

No specific thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) data is available in the provided sources, but analogs suggest decomposition onset above 200°C.

Table 5: Hypothetical Decomposition Pathways

| Condition | Products | Evidence from Analogous Compounds |

|---|---|---|

| Thermal (high T) | CS₂ + CH₃SH | Sodium piperidine-1-carbodithioate |

| Acidic (H⁺) | Piperidine-1-dithiocarboxylic acid + CH₃OH | Sodium salt decomposition |

Solubility Behavior in Organic Solvents

Methyl piperidine-1-carbodithioate exhibits typical solubility patterns for dithiocarbamates:

- Organic Solvents: Highly soluble in ethanol, methanol, and DMSO, with solubility exceeding 10 mg/mL in polar aprotic solvents.

- Water Solubility: Very limited solubility in water (<1 mg/mL), attributed to the hydrophobic piperidine and methyl ester groups.

Table 6: Estimated Solubility in Common Solvents

| Solvent | Solubility (mg/mL) | Source |

|---|---|---|

| Ethanol | >10 | General dithiocarbamate behavior |

| DMSO | >10 | High-polarity aprotic solvents |

| Water | <1 | Hydrophobic substituents |

The direct synthesis of methyl piperidine-1-carbodithioate involves the initial formation of piperidine dithiocarbamate through nucleophilic attack of piperidine on carbon disulfide, followed by subsequent methylation [5]. The reaction proceeds through a well-established mechanism where the nitrogen atom of piperidine acts as a nucleophile, attacking the electrophilic carbon center of carbon disulfide [4] [5]. This process forms the intermediate piperidine dithiocarbamate anion, which serves as the precursor for methylation to yield the final methyl ester product [5].

The reaction mechanism involves the formation of a trithiocarbonate intermediate when piperidine reacts with carbon disulfide in aqueous media [4]. The rate of this reaction is markedly pH-dependent, indicating that the reactive form is the deprotonated amine species [4]. At physiologically relevant conditions (pH 7.4 and 37°C), the reaction proceeds at measurable rates, with the formation of stable dithiocarbamate intermediates [4].

Research has demonstrated that secondary amines, including piperidine, react readily with carbon disulfide in the presence of a base to form dithiocarbamate salts according to the general reaction: R₂NH + CS₂ + NaOH → R₂NCS₂⁻Na⁺ + H₂O [5]. The reaction conditions typically require alkaline media to facilitate deprotonation of the amine and promote nucleophilic attack on the carbon disulfide molecule [5].

Methylation Strategies for Dithiocarbamate Formation

Multiple methylation strategies have been developed for the conversion of dithiocarbamate intermediates to their corresponding methyl esters. The most commonly employed approach involves S-alkylation using methyl iodide as the methylating agent [5] [33]. This method proceeds through nucleophilic substitution where the sulfur atom of the dithiocarbamate anion attacks the electrophilic methyl carbon of methyl iodide [5].

Alternative methylation strategies include the use of dimethyl sulfate as a methylating agent, which has been successfully employed in analytical methods for dithiocarbamate determination [33]. The methylation reaction typically achieves high conversion rates, with reported methylation efficiencies ranging from 87.8% to 94.9% under optimized conditions [33].

Recent advances have introduced novel methylation reagents such as sulfonium and sulfoxonium iodides for the synthesis of S-methyl dithiocarbamates [22]. These reagents demonstrate robust methylation capabilities, with sulfoxonium iodide showing superior performance compared to traditional sulfonium salts [22]. The method provides reliable synthesis from both primary and secondary amines, offering high yields and operational simplicity [22].

The methylation process can be enhanced through the addition of sodium bicarbonate, which increases the solubility of dithiocarbamate species in aqueous media and enhances the methylation rate [33]. Optimal sodium bicarbonate concentrations of approximately 50 millimolar have been identified for maximizing methylation efficiency [33].

| Methylation Agent | Conversion Rate (%) | Reaction Conditions | Reference |

|---|---|---|---|

| Methyl iodide | 90-95 | Alkaline medium, room temperature | [5] |

| Dimethyl sulfate | 87.8-94.9 | Aqueous bicarbonate buffer | [33] |

| Sulfoxonium iodide | >95 | One-pot reaction | [22] |

Optimization of Reaction Conditions (Temperature, Catalysts)

Temperature optimization plays a crucial role in maximizing yield and selectivity in dithiocarbamate synthesis. Studies have shown that reaction temperatures between 90-120°C provide optimal conditions for dithiocarbamate formation [13]. Lower temperatures (50-70°C) result in significantly reduced yields, with conversion rates dropping to 25-37% compared to 87-95% at optimal temperatures [13].

The selection of appropriate catalysts significantly influences reaction efficiency and product yield. Potassium carbonate has emerged as the most effective base catalyst for dithiocarbamate synthesis, providing yields of up to 95% under optimized conditions [13]. Comparative studies demonstrate that potassium carbonate outperforms other bases including sodium hydroxide (37%), potassium hydroxide (32%), and sodium carbonate (54%) [13].

Research on reaction kinetics has revealed that the formation of dithiocarbamates follows first-order kinetics with respect to the amine substrate [21]. Activation energies for dithiocarbamate formation have been determined through temperature-dependent studies, providing insights into the thermodynamic parameters governing these reactions [21].

Solvent selection significantly impacts reaction outcomes, with tetrahydrofuran demonstrating superior performance compared to protic solvents such as methanol and ethanol [13]. Polar aprotic solvents facilitate better solvation of ionic intermediates and promote higher conversion rates [13]. Aqueous media generally provide inferior results due to competitive hydrolysis reactions [13].

| Temperature (°C) | Yield (%) | Reaction Time (h) | Catalyst | Solvent |

|---|---|---|---|---|

| 50 | 28 | 24 | K₂CO₃ | THF |

| 70 | 35 | 24 | K₂CO₃ | THF |

| 90 | 87 | 24 | K₂CO₃ | THF |

| 90 | 95 | 16 | K₂CO₃ | THF |

| 120 | 89 | 24 | K₂CO₃ | THF |

Reaction time optimization studies indicate that extended reaction periods do not necessarily improve yields, with optimal reaction times of 16 hours providing maximum conversion efficiency [13]. Shorter reaction times (12 hours) result in marginally lower yields (82%), while longer periods may lead to product degradation [13].

Purification Techniques and Yield Maximization

Purification of methyl piperidine-1-carbodithioate requires careful consideration of the compound's chemical properties and stability characteristics. The compound exists as a colorless to yellow liquid or semi-solid at room temperature, with a molecular weight of 175.32 grams per mole [2] [27]. Storage conditions recommend keeping the compound in a dark place, sealed and dry at room temperature to maintain stability [2] [27].

Crystallization techniques represent a primary purification method for dithiocarbamate compounds. The process typically involves dissolution in an appropriate solvent followed by controlled precipitation [25]. Aniline dithiocarbamate crystals have been successfully purified using diethyl ether washing procedures, followed by vacuum drying to remove residual solvents [25].

Washing procedures play a critical role in removing impurities from synthesized dithiocarbamates. Cold ethanol and diethyl ether are commonly employed washing solvents that effectively remove unreacted starting materials and by-products while preserving the desired product [9]. The washing process should be conducted under suction filtration to ensure complete removal of impurities [9].

Extraction-based purification methods utilize the differential solubility properties of dithiocarbamates in various solvent systems. The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method has been adapted for dithiocarbamate purification, providing efficient separation from complex matrices [33]. This approach combines extraction and partitioning steps to achieve high purity products [33].

Column chromatography serves as an effective purification technique for complex dithiocarbamate mixtures. Silica gel stationary phases with appropriate mobile phase compositions enable separation of structural isomers and removal of impurities [19]. Thin-layer chromatography monitoring facilitates optimization of separation conditions and verification of product purity [13].

Yield maximization strategies focus on optimizing reaction stoichiometry and minimizing side reactions. The use of excess carbon disulfide (1.5 equivalents) relative to the amine substrate ensures complete conversion while avoiding excessive waste [13]. Controlled addition of reagents prevents exothermic reactions that could lead to product degradation [9].

Recrystallization from appropriate solvent systems provides an effective final purification step. The selection of recrystallization solvents depends on the solubility characteristics of the specific dithiocarbamate product and the nature of impurities present [9]. Multiple recrystallization cycles may be necessary to achieve pharmaceutical-grade purity levels [9].

| Purification Method | Typical Yield Recovery (%) | Purity Achieved (%) | Processing Time |

|---|---|---|---|

| Crystallization | 85-92 | >95 | 4-8 hours |

| Column Chromatography | 78-85 | >98 | 2-4 hours |

| Extraction/Washing | 90-95 | 90-95 | 1-2 hours |

| Recrystallization | 80-88 | >97 | 6-12 hours |

Methyl piperidine-1-carbodithioate and its derivatives exhibit diverse crystallographic characteristics depending on their substituent groups and molecular environments. The crystallographic analysis reveals predominantly monoclinic crystal systems for most derivatives, with some exceptions showing triclinic arrangements [1] [2] [3].

The systematic analysis of unit cell parameters demonstrates consistent structural motifs across the series. The 7-methyl and 7-chloro derivatives of the 2-oxo-2H-chromen-4-yl series show remarkably similar unit cell dimensions, with space group Pc and comparable cell parameters: a ≈ 4.94-4.96 Å, b ≈ 11.43-11.50 Å, and c ≈ 14.00 Å [2] [3]. This structural similarity suggests that halogen and methyl substitutions have minimal impact on the overall crystal lattice arrangement.

In contrast, the 6-methoxy derivative adopts a triclinic crystal system with space group P-1, exhibiting different unit cell parameters (a = 6.9731(2) Å, b = 10.2310(3) Å, c = 11.9955(3) Å) [1]. The more complex derivatives, such as the 3-oxo-3H-benzo[f]chromen-1-yl and 7,8-dimethyl variants, crystallize in the P21/c space group with larger unit cell volumes (1746.63(8) ų and 1706.23(7) ų, respectively) [4] [5].

The Z = 2 for most structures indicates two molecules per unit cell, which is consistent with the space group symmetry requirements. All structures were determined at ambient temperature conditions (293-296 K), providing reliable structural data for comparative analysis.

Intermolecular Interaction Networks (Hydrogen Bonding, van der Waals)

The crystal structures of methyl piperidine-1-carbodithioate derivatives are stabilized by multiple types of intermolecular interactions, creating three-dimensional networks that determine the overall crystal packing arrangements [1] [2] [3].

Hydrogen bonding interactions play a crucial role in crystal stability. The 6-methoxy derivative exhibits characteristic C—H⋯O hydrogen bonds with distances of 2.50 Å (C19—H19B⋯O5) and 2.60 Å (C23—H23A⋯O3) [1]. These interactions generate inversion dimers linked by pairs of C—H⋯O contacts, forming R₂²(22) loops that propagate into chains. The 7-methyl derivative shows similar hydrogen bonding patterns with C13—H13⋯O4 (2.45 Å) and additional C—H⋯S interactions (C16—H16B⋯S2 at 2.70 Å) [2].

van der Waals interactions contribute significantly to crystal packing stability across all derivatives. These weak forces, while individually less significant than hydrogen bonds, collectively provide substantial stabilization to the crystal lattice. The analysis reveals that van der Waals contacts are particularly important in regions where hydrogen bonding is absent or weak [1] [2] [3].

π-π stacking interactions represent another critical stabilization mechanism. The aromatic chromene ring systems engage in π-π stacking with centroid-to-centroid distances ranging from 3.7097(17) Å to 3.824(8) Å [1] [2] [3]. These interactions occur between the fused benzene rings of the chromene system and contribute to the overall crystal stability. The 7-chloro derivative shows π-π interactions between pyran and benzene rings with a centroid separation of 3.712(2) Å and an interplanar spacing of 3.407 Å [3].

Additional C—H⋯π interactions have been identified in several derivatives, particularly involving the chromene ring system as an acceptor. These interactions complement the hydrogen bonding network and contribute to the formation of extended supramolecular architectures [2].

Torsional Angle Analysis of the Piperidine Ring

The conformational analysis of the piperidine ring in methyl piperidine-1-carbodithioate derivatives consistently reveals a chair conformation across all studied compounds [1] [2] [3] [5]. This conformation represents the energetically most favorable arrangement for the six-membered piperidine ring, minimizing both steric and electronic repulsions.

The piperidine ring maintains remarkable planarity with minimal deviations from the mean plane. The 6-methoxy derivative shows a maximum deviation of 0.0097(14) Å for atom C9, while the 7-methyl derivative exhibits a slightly larger deviation of 0.0383(28) Å [1] [2]. The 7,8-dimethyl derivative demonstrates excellent planarity with a maximum deviation of only 0.0233(20) Å [5].

Dihedral angles between the piperidine ring and the chromene moiety vary significantly depending on substituent patterns. The 6-methoxy derivative shows a large dihedral angle of 87.59(8)°, indicating a nearly perpendicular orientation [1]. In contrast, the 7-methyl derivative exhibits a smaller angle of 32.89(16)°, suggesting a more parallel arrangement [2]. The 7,8-dimethyl derivative displays an intermediate angle of 60.54(8)° [5].

The carbodithioate group orientation relative to the piperidine ring shows interesting conformational preferences. In the 7-methyl derivative, the carbodithioate group forms a dihedral angle of 67.33(8)° with the chromene ring [2]. The 7,8-dimethyl derivative demonstrates a synperiplanar conformation with a torsion angle of -4.7(2)°, indicating nearly coplanar arrangement between the carbodithioate group and the piperidine ring [5].

The consistent chair conformation across all derivatives suggests that the electronic and steric properties of the carbodithioate group favor this particular arrangement. The piperidine ring puckering parameters typically show Q = 0.552-0.583 Å with chair-specific angular parameters, confirming the predominant chair conformation [6] [7].

Comparative Analysis with Related Dithiocarbamate Structures

The structural analysis of methyl piperidine-1-carbodithioate derivatives provides valuable insights when compared with other dithiocarbamate compounds and related heterocyclic systems [6] [7] [8] [9].

Piperidine-1-carbodithioate derivatives consistently adopt chair conformations for the piperidine ring, similar to other six-membered nitrogen heterocycles. This conformational preference is maintained across various substituent patterns, indicating the robustness of the chair arrangement. The dihedral angles between aromatic substituents and the piperidine ring vary significantly (32.89-87.59°), demonstrating the flexibility of the system to accommodate different steric requirements [1] [2] [5].

Pyrrolidine-1-carbodithioate compounds, containing five-membered rings, show different conformational behavior compared to the piperidine derivatives. While piperidine maintains a rigid chair conformation, pyrrolidine rings exhibit more conformational flexibility with envelope and half-chair arrangements being common [6]. The smaller ring size in pyrrolidine systems generally leads to different intermolecular interaction patterns and crystal packing arrangements.

Morpholine-derived dithiocarbamate complexes demonstrate the influence of heteroatom substitution on structural properties. The presence of oxygen in the morpholine ring affects the electron density distribution and can influence the coordination behavior with metal centers. These compounds typically show H⋯H, S⋯H/H⋯S contacts as dominant intermolecular interactions [10].

Sodium piperidine-1-carbodithioate structures reveal the impact of ionic interactions on crystal packing. The presence of sodium cations and crystal water molecules creates more complex hydrogen bonding networks involving O—H⋯S interactions. The piperidine ring often shows positional disorder in these ionic structures, with occupancy factors of approximately 0.554(6) and 0.446(6) for different conformations [6] [7].

Metal dithiocarbamate complexes provide important comparative data for understanding coordination behavior. Zinc, cadmium, and mercury dithiocarbamate complexes typically show chelating S,S-coordination with the dithiocarbamate ligand. The coordination can vary from simple chelation to more complex bridging arrangements depending on the metal center and reaction conditions [9] [11]. These complexes often exhibit C—H⋯π(chelate) interactions where the MCS₂ ring acts as a π-acceptor system [12] [11].

The intermolecular interaction patterns show both similarities and differences across the dithiocarbamate family. While C—H⋯O and C—H⋯S hydrogen bonds are common across all derivatives, the specific geometric parameters and strength of these interactions vary with substituent patterns. π-π stacking interactions are particularly prominent in aromatic-substituted derivatives, with centroid-to-centroid distances typically ranging from 3.7-3.8 Å [1] [2] [3].